molecular formula C15H14N2O3 B2989347 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline CAS No. 310451-89-9

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline

Cat. No.: B2989347
CAS No.: 310451-89-9
M. Wt: 270.288
InChI Key: WKZPBGCWCPOWNC-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is an organic compound that features a unique structure combining an indene moiety with a nitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3-dihydro-1H-indene-5-ol and 5-nitroaniline.

    Etherification: The hydroxyl group of 2,3-dihydro-1H-indene-5-ol is converted to an ether using a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Coupling Reaction: The resulting ether is then coupled with 5-nitroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

    Oxidation: Potassium permanganate in basic or acidic medium, chromium trioxide in acetic acid.

Major Products

    Reduction: 3-(2,3-dihydro-1H-inden-5-yloxy)-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Indene-derived ketones or carboxylic acids.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1H-inden-5-yloxy)-5-aminoaniline: A reduced form of the compound with an amino group instead of a nitro group.

    5-(2,3-dihydro-1H-inden-5-yloxy)-2-furoic acid: A structurally similar compound with a furoic acid moiety.

Uniqueness

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline is unique due to the presence of both an indene moiety and a nitroaniline group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-12-7-13(17(18)19)9-15(8-12)20-14-5-4-10-2-1-3-11(10)6-14/h4-9H,1-3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPBGCWCPOWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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